1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group and a sulfonyl group attached to the diazepane ring, along with a cyclobutyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamine precursors with sulfonium salts.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be attached via a cycloaddition reaction or through the use of cyclobutyl-containing reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its diazepane structure.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can be compared with other similar compounds, such as:
Piperazines: Similar to diazepanes, piperazines are six-membered heterocyclic compounds with two nitrogen atoms.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.
Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c16-13-4-1-7-15(12-13)21(19,20)18-9-3-8-17(10-11-18)14-5-2-6-14/h1,4,7,12,14H,2-3,5-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGSQVPJSKUIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.